Hyperforin Hyperforin Hyperforin is a cyclic terpene ketone that is a prenylated carbobicyclic acylphloroglucinol derivative produced by St. John's Wort, Hypericum perforatum. It has a role as a GABA reuptake inhibitor, a plant metabolite, an anti-inflammatory agent, an antidepressant, an antibacterial agent, an antineoplastic agent and an apoptosis inducer. It is a cyclic terpene ketone, a sesquarterpenoid and a carbobicyclic compound.
Hyperforin is a phytochemical generated by the plants of the Hypericum family. One of the most important members of this family, due to its medical properties, is Hypericum perforatum, also known as St John's wort.
Hyperforin is a natural product found in Hypericum henryi, Hypericaceae, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 11079-53-1
VCID: VC21336684
InChI: InChI=1S/C35H52O4/c1-22(2)13-12-19-33(11)27(16-14-23(3)4)21-34(20-18-25(7)8)30(37)28(17-15-24(5)6)31(38)35(33,32(34)39)29(36)26(9)10/h13-15,18,26-27,37H,12,16-17,19-21H2,1-11H3/t27-,33+,34+,35-/m0/s1
SMILES:
Molecular Formula: C35H52O4
Molecular Weight: 536.8 g/mol

Hyperforin

CAS No.: 11079-53-1

VCID: VC21336684

Molecular Formula: C35H52O4

Molecular Weight: 536.8 g/mol

* For research use only. Not for human or veterinary use.

Hyperforin - 11079-53-1

Description

Hyperforin is a cyclic terpene ketone, specifically a prenylated carbobicyclic acylphloroglucinol derivative, produced by the plant Hypericum perforatum, commonly known as St. John's Wort . It is recognized for its diverse pharmacological properties, including antidepressant, anti-inflammatory, antibacterial, antineoplastic, and antiviral activities .

Pharmacological Effects

Hyperforin is primarily known for its role in modulating neurotransmitter reuptake. It inhibits the reuptake of serotonin, norepinephrine, dopamine, GABA, and glutamate, which contributes to its antidepressant and anxiolytic effects . Additionally, hyperforin has been shown to exhibit antiviral activity against human coronaviruses, including SARS-CoV-2 .

Mechanism of Action

Hyperforin acts by activating the transient receptor potential ion channel TRPC6, leading to increased intracellular sodium and calcium levels. This activation inhibits the reuptake of neurotransmitters by disrupting the sodium gradient necessary for transporter function . Hyperforin also exhibits NMDA-receptor antagonistic effects, which may contribute to its neuroprotective properties .

Pharmacokinetics

Pharmacokinetic studies in humans have shown that after oral administration of St. John's Wort extracts containing hyperforin, peak plasma levels are reached within 3.5 hours. The half-life of hyperforin is approximately 9 hours, with a mean residence time of 12 hours . The pharmacokinetics are linear up to doses of 600 mg of the extract, but non-linear effects are observed at higher doses .

Antiviral Activity

Recent research highlights hyperforin's antiviral potential against human coronaviruses. It exhibits a 50% inhibitory concentration (IC50) of approximately 1.10 μM against HCoV-229E, with a selective index of 17.59 . Combination studies with remdesivir show additive effects, suggesting potential therapeutic applications .

Data Table: Pharmacokinetic Parameters of Hyperforin

ParameterValue
Peak Plasma ConcentrationApproximately 150 ng/ml (280 nM)
Time to Peak Concentration3.5 hours
Half-lifeApproximately 9 hours
Mean Residence TimeApproximately 12 hours
ClearanceEstimated 70 ml/min/kg in rats
BioavailabilityOral bioavailability from Hypericum extracts
CAS No. 11079-53-1
Product Name Hyperforin
Molecular Formula C35H52O4
Molecular Weight 536.8 g/mol
IUPAC Name (1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione
Standard InChI InChI=1S/C35H52O4/c1-22(2)13-12-19-33(11)27(16-14-23(3)4)21-34(20-18-25(7)8)30(37)28(17-15-24(5)6)31(38)35(33,32(34)39)29(36)26(9)10/h13-15,18,26-27,37H,12,16-17,19-21H2,1-11H3/t27-,33+,34+,35-/m0/s1
Standard InChIKey KGSZHKRKHXOAMG-HQKKAZOISA-N
Isomeric SMILES CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C
Canonical SMILES CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C
Melting Point 70-80
79-80 °C
Physical Description Solid
Solubility In water, 2.34X10-9 mg/L at 25 °C (est)
Synonyms hyperforin
IDN5607
IDN5706
octahydrohyperforin
tetrahydrohyperforin
Vapor Pressure 2.6X10-17 mm Hg at 25 °C
Reference Zanoli, P. et al. (2004). Role of Hyperforin in the Pharmacological Activities of St John’s Wort. CNS Drug Reviews 10(3): 203-218.
PubChem Compound 441298
Last Modified Aug 15 2023

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